molecular formula C11H17NO2 B2533309 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1864319-13-0

3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B2533309
CAS No.: 1864319-13-0
M. Wt: 195.262
InChI Key: FNEKDSCGWIBLDE-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one (CAS: 1909309-17-6) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptan-1-one core substituted with a six-membered oxane (tetrahydropyran) ring at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties .

Properties

IUPAC Name

1-(oxan-4-yl)-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10-11(4-1-5-11)9(12-10)8-2-6-14-7-3-8/h8-9H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEKDSCGWIBLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of oxane derivatives with azetidine intermediates under controlled conditions. The cyclization can be facilitated by the use of strong bases or acids, depending on the specific reaction pathway .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles like halides, amines.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound .

Scientific Research Applications

3-(Oxan-4-yl)-2-azaspiro[3

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist at certain receptors, influencing various biological pathways. For instance, it has been studied as a melanin concentrating hormone receptor 1 antagonist, affecting pathways related to appetite regulation and energy homeostasis .

Comparison with Similar Compounds

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one

  • Structure : Substituted with a five-membered oxolane (tetrahydrofuran) ring at the 3-position.
  • Molecular Formula: C₁₁H₁₅NO₂ (vs. C₁₁H₁₅NO₂ for the oxan-4-yl analog).
  • Key Differences: The smaller oxolane ring introduces increased ring strain and altered conformational flexibility compared to the six-membered oxane ring.
  • Applications : Listed in building block catalogs for drug discovery, priced at €698/50 mg .

3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one

  • Structure : Features a pyridine ring instead of oxane.
  • Molecular Formula : C₁₁H₁₂N₂O.
  • Predicted Collision Cross Section (CCS): 141.1 Ų for [M+H]⁺, suggesting a compact conformation .
  • Applications: No reported pharmacological data, but structural analogs are explored as kinase inhibitors .

3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one

  • Structure : Substituted with a furan ring, a five-membered aromatic oxygen heterocycle.
  • Molecular Formula: C₉H₉NO₂.
  • Lower molecular weight (163.17 g/mol) compared to the oxan-4-yl analog (195.24 g/mol).
  • Applications : Discontinued in commercial catalogs, likely due to synthetic challenges .

6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one

  • Structure : Contains a dimethoxy group and isopropyl substituent.
  • Molecular Formula: C₁₀H₁₇NO₃.
  • Key Differences :
    • The isopropyl group adds steric bulk, which may hinder interactions with biological targets.
    • Dimethoxy groups increase hydrophilicity and metabolic stability.
  • Applications : Used in synthetic intermediates for agrochemicals .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted CCS ([M+H]⁺, Ų) Commercial Availability
3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one C₁₁H₁₅NO₂ 195.24 Oxane (6-membered) N/A Limited
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one C₁₁H₁₅NO₂ 195.24 Oxolane (5-membered) N/A Available
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one C₁₁H₁₂N₂O 188.24 Pyridine 141.1 Research use
3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one C₉H₉NO₂ 163.17 Furan N/A Discontinued
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one C₁₀H₁₇NO₃ 211.25 Dimethoxy, isopropyl N/A Specialty synthesis

Key Research Findings

  • Conformational Analysis : Spiro[3.3]heptane cores exhibit restricted rotation, favoring bioactive conformations. The oxan-4-yl group’s chair conformation minimizes steric clashes .
  • Synthetic Accessibility : Oxane-substituted derivatives are synthesized via [3+2] cycloadditions or transition-metal-catalyzed spirocyclization, while pyridine analogs require Suzuki-Miyaura coupling .
  • Pharmacological Potential: Pyridine- and furan-substituted analogs show promise in early-stage kinase inhibition studies, though oxane derivatives remain underexplored .

Biological Activity

3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one, identified by its CAS number 1864319-13-0, is a spirocyclic compound notable for its unique structural characteristics, including an oxane ring fused to an azaspiroheptane core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antagonist at the Melanin Concentrating Hormone Receptor 1 (MCHr1). This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptor : The primary target of this compound is MCHr1, which plays a crucial role in regulating energy homeostasis and feeding behavior.

Mode of Action : Acting as an antagonist at MCHr1, this compound inhibits the receptor's activity, which can lead to decreased appetite and alterations in energy expenditure. By blocking MCHr1 signaling, it potentially influences various neuronal pathways related to hunger and satiety.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for central nervous system (CNS) applications:

  • Lipophilicity : The compound exhibits appropriate lipophilicity, enhancing its ability to cross the blood-brain barrier.
  • Permeability : It shows excellent permeability with no significant efflux, which is advantageous for therapeutic efficacy.

Biological Activity

The biological activity of this compound has been explored through various studies:

Case Studies

  • Study on Appetite Regulation :
    • Objective : To assess the impact of the compound on appetite suppression.
    • Methodology : Animal models were administered varying doses of the compound.
    • Results : Significant reduction in food intake was observed in treated groups compared to controls.
  • Neuronal Signaling Pathway Analysis :
    • Objective : To investigate changes in neuronal signaling due to MCHr1 antagonism.
    • Methodology : Electrophysiological recordings were conducted on neurons expressing MCHr1.
    • Results : The compound effectively reduced neuronal firing rates associated with hunger signaling pathways.
PropertyValue
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
CAS Number1864319-13-0
StructureChemical Structure

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